molecular formula C20H24N2O2 B14960122 N,N'-bis(2-ethyl-6-methylphenyl)ethanediamide

N,N'-bis(2-ethyl-6-methylphenyl)ethanediamide

Cat. No.: B14960122
M. Wt: 324.4 g/mol
InChI Key: MMRKNANDXFUHRZ-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is characterized by the presence of two ethyl and two methyl groups attached to phenyl rings, which are further connected to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide typically involves the reaction of 2-ethyl-6-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:

2-ethyl-6-methylaniline+oxalyl chlorideN,N’-bis(2-ethyl-6-methylphenyl)ethanediamide\text{2-ethyl-6-methylaniline} + \text{oxalyl chloride} \rightarrow \text{N,N'-bis(2-ethyl-6-methylphenyl)ethanediamide} 2-ethyl-6-methylaniline+oxalyl chloride→N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide

Industrial Production Methods

Industrial production of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its ability to undergo electrophilic substitution reactions also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-ethylphenyl)ethanediamide
  • N,N’-bis(2-methylphenyl)ethanediamide
  • N,N’-bis(2-ethyl-6-methylphenyl)propanediamide

Uniqueness

N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is unique due to the presence of both ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-bis(2-ethyl-6-methylphenyl)oxamide

InChI

InChI=1S/C20H24N2O2/c1-5-15-11-7-9-13(3)17(15)21-19(23)20(24)22-18-14(4)10-8-12-16(18)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

MMRKNANDXFUHRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=O)NC2=C(C=CC=C2CC)C)C

Origin of Product

United States

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